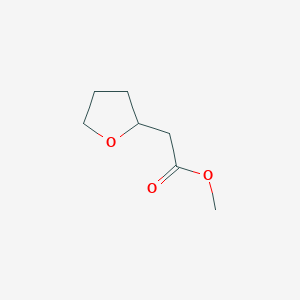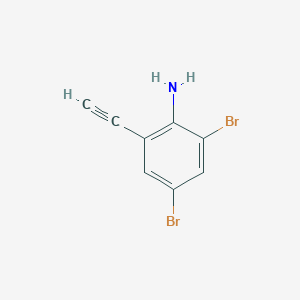
2,4-Dibromo-6-ethynylaniline
Descripción general
Descripción
2,4-Dibromo-6-ethynylaniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that is widely used in scientific research applications. This compound has a unique structure and properties that make it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-ethynylaniline is not fully understood. However, it is known to inhibit the activity of certain enzymes in the body. This compound is also known to interact with DNA and RNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
2,4-Dibromo-6-ethynylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dibromo-6-ethynylaniline in lab experiments are its unique structure and properties. This compound is an important tool for researchers in various fields. However, the limitations of using this compound in lab experiments are its toxicity and potential health hazards. It is important to handle this compound with care and follow proper safety protocols.
Direcciones Futuras
There are many future directions for research on 2,4-Dibromo-6-ethynylaniline. One area of research is the development of new compounds based on this compound's structure and properties. Another area of research is the investigation of the mechanism of action of this compound. Further research is needed to fully understand the biochemical and physiological effects of this compound. Additionally, research is needed to investigate the potential uses of this compound in the development of new drugs and materials.
Conclusion:
In conclusion, 2,4-Dibromo-6-ethynylaniline is a synthetic compound that is widely used in scientific research applications. It has a unique structure and properties that make it an important tool for researchers in various fields. The synthesis method of this compound involves several reactions. The mechanism of action of this compound is not fully understood, but it is known to interact with enzymes, DNA, and RNA. This compound has a variety of biochemical and physiological effects, and it has potential uses in the development of new drugs and materials. Future research is needed to fully understand the properties and potential uses of this compound.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-ethynylaniline is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of biologically active compounds. This compound is used in the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
2,4-dibromo-6-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPCLDDZUSXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466629 | |
| Record name | 2,4-Dibromo-6-ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-ethynylaniline | |
CAS RN |
543740-86-9 | |
| Record name | 2,4-Dibromo-6-ethynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





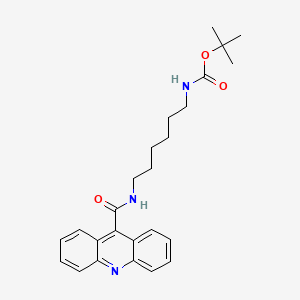
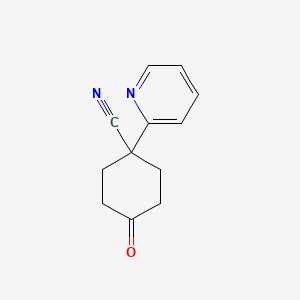
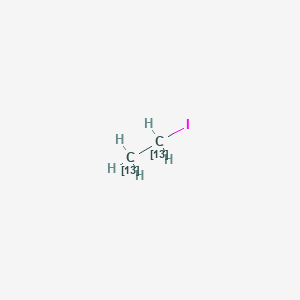
![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)

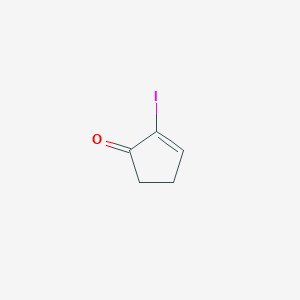
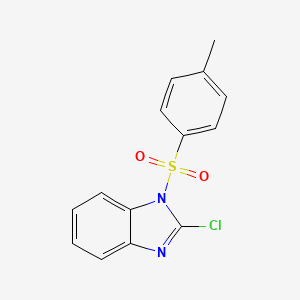
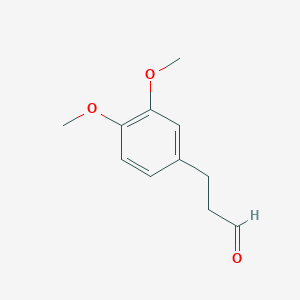

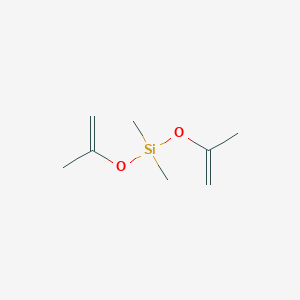
![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)
